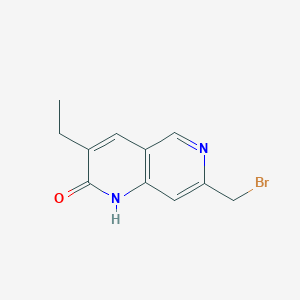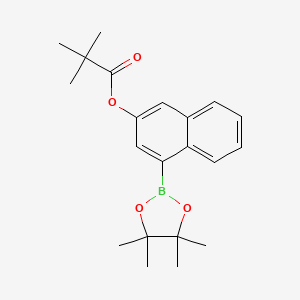
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine is a Schiff base compound containing an azomethine group (–HC=N–). Schiff bases are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine typically involves the condensation reaction between 4-fluoroaniline and thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid . The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The fluorophenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-(4-Fluorophenyl)-1-thiophen-2-YL-methanamine .
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanamine: A reduced form of the compound with similar biological activities.
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanone:
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanthiol: A thiol derivative with unique chemical properties.
Uniqueness
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine is unique due to its combination of a fluorophenyl group and a thiophene ring, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51305-80-7 |
|---|---|
Molekularformel |
C11H8FNS |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C11H8FNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |
InChI-Schlüssel |
XNLBJIUTCRYNKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)

![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)



![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)


![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)

